N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-14(19,6-10-4-5-21-8-10)9-15-12(18)11-7-17(2)16-13(11)20-3/h4-5,7-8,19H,6,9H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHAETLNJOKMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CN(N=C2OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the thiophene ring via cross-coupling reactions. The final steps often involve functional group modifications to introduce the hydroxy, methoxy, and carboxamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carboxamide group would produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Thiophene Moieties
Compound A : N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (CAS: 2034451-14-2)
- Molecular Formula : C₁₉H₂₃N₅OS (MW: 369.5 g/mol)
- Key Structural Differences :
- Replaces the hydroxy-methyl group in the target compound with a cyclopropyl-substituted pyrazole.
- Features a trimethylpyrazole carboxamide instead of the methoxy-methyl pyrazole in the target.
- Implications: The cyclopropyl group may enhance metabolic stability due to reduced oxidative metabolism .
Compound B : 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide
- Key Structural Differences: Contains a cyanoacrylamide moiety instead of a carboxamide. Substituted with a phenyl group on the pyrazole ring and a thiophen-2-yl group (vs. thiophen-3-yl in the target compound).
- Implications: The cyanoacrylamide group is associated with kinase inhibition and anticancer activity . Thiophen-2-yl substitution may alter electronic properties compared to thiophen-3-yl, affecting binding interactions in biological targets.
Pharmacological and Physicochemical Properties
Expert Analysis of Structural Impact
- Hydroxy Group : The hydroxyl group in the target compound may improve solubility but increase susceptibility to Phase II metabolism (e.g., glucuronidation).
- Methoxy vs.
- Thiophene Position : Thiophen-3-yl substitution (target) vs. thiophen-2-yl (Compound B) may influence π-π stacking or steric hindrance in target binding .
Biological Activity
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula : C13H16N2O3S
Molecular Weight : 280.35 g/mol
IUPAC Name : this compound
The compound features a pyrazole ring, a thiophene moiety, and a hydroxymethyl group, which contribute to its biological activity through various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, receptors, and nucleic acids. The functional groups present in the structure allow for:
- Hydrogen Bonding : Facilitates interactions with biological macromolecules.
- Coordination with Metal Ions : Enhances binding affinity to certain enzymes.
- Non-covalent Interactions : Influences receptor binding and modulation of signaling pathways.
Antimicrobial Activity
Compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, studies have shown that related structures exhibit inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarities suggest potential efficacy against microbial infections.
Antiviral Activity
Research indicates that pyrazole derivatives can serve as promising antiviral agents. A study highlighted the effectiveness of certain pyrazolo[3,4-d]pyrimidine derivatives against viral targets, suggesting that modifications in the pyrazole structure can enhance antiviral activity . The compound's ability to inhibit viral replication could be explored further in clinical settings.
Anti-inflammatory Properties
This compound may also exhibit anti-inflammatory effects. Compounds in the pyrazole class have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : A recent study evaluated the anti-inflammatory effects of related pyrazole compounds, demonstrating up to 85% inhibition of TNF-alpha at concentrations comparable to standard anti-inflammatory drugs .
- Antimicrobial Screening : In a comparative analysis, several derivatives were tested against multiple bacterial strains. Results indicated that compounds with similar structural features exhibited varying degrees of antimicrobial activity, reinforcing the need for further exploration of this compound's efficacy .
- Molecular Docking Studies : Computational studies have predicted favorable binding interactions between this compound and key biological targets involved in inflammation and infection pathways. Such studies are crucial for understanding the potential therapeutic mechanisms at play .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
